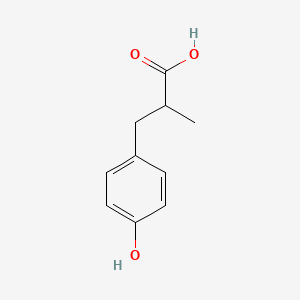
5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
Vue d'ensemble
Description
5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (MPT) is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in organic synthesis, medicine, and biochemistry. It is a highly versatile compound that can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Biological Activity Exploration
One area of research focuses on the synthesis of novel compounds through the Biginelli reaction and their potential biological activities. For example, Nishimura et al. (2022) developed an efficient synthetic method for novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones, exploring their antiproliferative effect on human leukemia cells, showing that certain derivatives exhibit significant inhibitory activity similar to all-trans retinoic acid (ATRA), suggesting a relationship between structural features and biological activity Nishimura et al., 2022.
Antimicrobial and Antileishmania Activity
Derivatives of 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one have been evaluated for antimicrobial activities. Rode et al. (2021) synthesized a variety of dihydropyrimidin-(thio)one (DHPM) derivatives showing significant activity against extracellular promastigotes of Leishmania, with certain derivatives exhibiting high bioactivity, highlighting their potential in antileishmanial therapy Rode et al., 2021.
Anticancer and Antitumor Applications
The compound's derivatives have been synthesized and studied for their potential anticancer and antitumor activities. For instance, Kökbudak et al. (2020) synthesized new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, assessing their cytotoxic activities against human cancer cell lines, demonstrating significant cytotoxicity and suggesting the potential for development as anticancer agents Kökbudak et al., 2020.
Neuroprotective and Anti-inflammatory Properties
In the neuropharmacology field, a substituted derivative of 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one was found to exhibit anti-inflammatory properties in microglial cells and neuroprotective effects, suggesting its utility in treating neuroinflammatory diseases Kwon et al., 2012.
Antimicrobial and Antifungal Agents
Akhaja and Raval (2012) designed and synthesized tetrahydropyrimidine–isatin hybrids, demonstrating potential as antibacterial, antifungal, and anti-tubercular agents, underscoring the compound's applicability in developing novel antimicrobial therapies Akhaja & Raval, 2012.
Propriétés
IUPAC Name |
5-methyl-4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-6-5(8)7-4(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPMCUUYNASDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



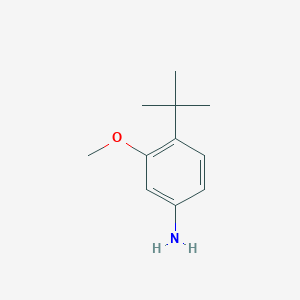
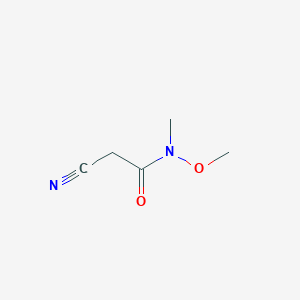
![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)


![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)
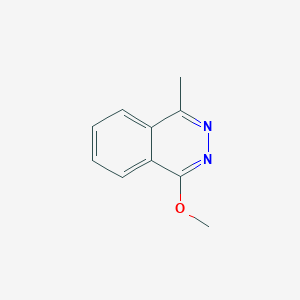



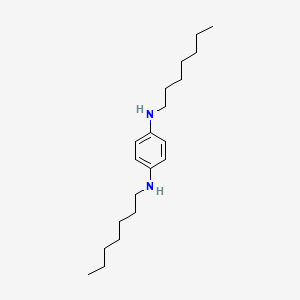
![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)
![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)
